molecular formula C11H12N2O B1218235 Vasicine CAS No. 18549-38-7

Vasicine

Cat. No.: B1218235
CAS No.: 18549-38-7
M. Wt: 188.23 g/mol
InChI Key: YIICVSCAKJMMDJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Characterization

This compound possesses a well-defined molecular structure characterized by the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 grams per mole. The compound is officially recognized under the Chemical Abstracts Service registry number 6159-55-3, which serves as its unique chemical identifier across scientific databases and regulatory systems. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol, reflecting its stereochemical configuration and structural framework.

The molecular architecture of this compound incorporates both nitrogen-containing heterocyclic systems and hydroxyl functionality, creating a complex three-dimensional structure that contributes to its biological activity. The presence of two nitrogen atoms within the molecular framework classifies this compound as a dinitrogen-containing organic compound, while the single oxygen atom functions as a hydroxyl group attached to the tetrahydropyrrolo ring system. This specific arrangement of atoms creates a chiral center at the carbon bearing the hydroxyl group, resulting in the compound existing as enantiomers, with the naturally occurring form predominantly exhibiting the S-configuration.

The stereochemical properties of this compound are particularly noteworthy, as the compound contains a stereocenter that allows for the existence of two distinct enantiomeric forms. The pharmaceutical and natural product literature consistently identifies the S-enantiomer as the predominant form found in biological systems, specifically designated as (3S)-vasicine. This stereochemical specificity has important implications for the compound's biological activity and interactions with target biomolecules.

Structural Analysis and Alkaloid Classification

This compound belongs to the quinazoline alkaloid family, a specialized class of nitrogen-containing natural products characterized by their quinazoline core structure. The quinazoline alkaloid classification encompasses approximately seventy known alkaloids that share structural similarities based on the quinazoline heterocyclic system, with this compound representing one of the most thoroughly studied compounds within this chemical family. The structural framework of this compound specifically places it within the pyrroloquinazoline subclass of quinazoline alkaloids, distinguished by the fusion of a pyrrole ring system to the quinazoline core.

The structural complexity of this compound arises from its tetracyclic framework, which incorporates a quinazoline ring system fused with a tetrahydropyrrole moiety. This arrangement creates a rigid, planar heterocyclic structure that contributes to the compound's stability and biological activity profile. The hydroxyl group positioned at the third carbon of the tetrahydropyrrole ring introduces additional hydrogen bonding capability, enhancing the compound's potential for molecular interactions with biological targets.

Within the broader context of alkaloid chemistry, this compound represents a prime example of how structural modifications to basic heterocyclic frameworks can result in compounds with distinct biological properties. The quinazoline alkaloid family, to which this compound belongs, demonstrates remarkable structural diversity while maintaining core structural features that define their classification. The specific arrangement of the pyrroloquinazoline system in this compound differentiates it from other alkaloid classes such as isoquinoline or indole alkaloids, providing unique molecular recognition properties.

The natural occurrence of this compound primarily in plants of the Acanthaceae family, particularly Justicia adhatoda, and also in Peganum harmala of the Zygophyllaceae family, demonstrates the biosynthetic pathway specificity that leads to quinazoline alkaloid formation. These plant sources have been identified as the primary biological reservoirs for this compound, with the compound serving important ecological and physiological functions within these plant systems.

Physicochemical Properties

The physicochemical characteristics of this compound encompass a comprehensive range of properties that define its behavior under various experimental and environmental conditions. The melting point of this compound has been consistently reported across multiple sources, with values ranging from 209 to 212 degrees Celsius, indicating the compound's thermal stability and crystalline structure properties. The most frequently cited melting point value stands at 211.5 degrees Celsius, representing the temperature at which the crystalline structure transitions to the liquid phase under standard atmospheric conditions.

Thermal analysis reveals that this compound exhibits a boiling point of approximately 373.8 degrees Celsius at 760 millimeters of mercury pressure, demonstrating significant thermal stability that allows for various analytical and preparative procedures. This elevated boiling point reflects the strong intermolecular forces present in the compound, likely attributed to hydrogen bonding capabilities arising from the hydroxyl functional group and the nitrogen-containing heterocyclic system.

The solubility profile of this compound demonstrates complex behavior across different solvent systems, reflecting the compound's amphiphilic nature. In aqueous systems, this compound exhibits limited solubility, with water solubility reported at approximately 1600 milligrams per liter under standard conditions. However, the compound shows enhanced solubility in organic solvents, with dimethyl sulfoxide accommodating concentrations up to 20 milligrams per milliliter, ethanol supporting approximately 16 milligrams per milliliter, and dimethyl formamide allowing dissolution of approximately 10 milligrams per milliliter.

Property Value Conditions Reference
Molecular Weight 188.23 g/mol Standard conditions
Melting Point 211.5°C Atmospheric pressure
Boiling Point 373.8°C 760 mmHg
Water Solubility 1600 mg/L Standard conditions
Dimethyl Sulfoxide Solubility 20 mg/mL Room temperature
Ethanol Solubility 16 mg/mL Room temperature
Flash Point 179.9°C Standard conditions

The density of this compound has been calculated to be approximately 1.1124 grams per cubic centimeter, indicating a compound with moderate density characteristics typical of organic heterocyclic compounds. The refractive index, estimated at 1.5850, provides insight into the compound's optical properties and molecular polarizability. These physical constants are essential for analytical identification and quality control procedures in pharmaceutical and research applications.

Additional physicochemical parameters include the compound's partition coefficient (LogP) values, which vary depending on the calculation method employed. The experimental LogP value of -1.00 suggests that this compound exhibits hydrophilic characteristics, consistent with its limited water solubility but preference for polar solvents. The polar surface area of 35.83 square angstroms reflects the contribution of the nitrogen and oxygen atoms to the compound's overall polarity and hydrogen bonding potential.

The stability profile of this compound under various storage conditions has been evaluated, with recommendations for storage at temperatures between -20 and 2-8 degrees Celsius to maintain compound integrity over extended periods. The compound demonstrates stability when stored as a solid powder under appropriate conditions, with degradation rates minimized through protection from light and moisture exposure.

Spectroscopic properties of this compound include characteristic ultraviolet absorption maxima at 214, 219, and 284 nanometers, providing distinctive fingerprint data for analytical identification and quantification procedures. These absorption characteristics reflect the extended conjugation system present in the quinazoline framework and serve as valuable analytical parameters for quality assessment and structural confirmation.

Properties

CAS No.

18549-38-7

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol

InChI

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2/t10-/m1/s1

InChI Key

YIICVSCAKJMMDJ-SNVBAGLBSA-N

SMILES

C1CN2CC3=CC=CC=C3N=C2C1O

Isomeric SMILES

C1CN2CC3=CC=CC=C3N=C2[C@@H]1O

Canonical SMILES

C1CN2CC3=CC=CC=C3N=C2C1O

Other CAS No.

6159-55-3

Pictograms

Irritant

Synonyms

peganine
peganine hydrochloride dihydrate
vasicine
vasicine hydrochloride, (R)-isomer
vasicine monohydrochloride, (R)-isomer
vasicine, (+-)-isome

Origin of Product

United States

Biological Activity

Vasicine, a pyrroquinazoline alkaloid derived from the plant Adhatoda vasica, has garnered significant attention due to its diverse biological activities. This article presents a comprehensive overview of this compound's pharmacological properties, including its antimicrobial, antioxidant, anti-inflammatory, antidiabetic, antiviral, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is classified as a quinazoline alkaloid and is primarily extracted from the leaves of Adhatoda vasica. Its molecular structure contributes to its bioactivity, with various studies employing molecular docking to predict its interactions with biological targets.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent, particularly against pathogens resistant to conventional antibiotics.

Microbial Strain MIC (µg/ml)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

This compound has been evaluated for its antioxidant capacity through several assays:

  • ABTS Scavenging Assay : IC50 = 11.5 µg/ml
  • Ferric Reducing Power Assay : IC50 = 15 µg/ml
  • DPPH Radical Scavenging Assay : IC50 = 18.2 µg/ml
  • Hydroxyl Radical Scavenging Assay : IC50 = 22 µg/ml
  • Hydrogen Peroxide Assay : IC50 = 27.8 µg/ml

These results indicate that this compound possesses strong free radical scavenging abilities, which can help mitigate oxidative stress in biological systems .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been substantiated through various in vitro assays:

  • Proteinase Inhibitory Assay : IC50 = 76 µg/ml
  • Bovine Serum Albumin (BSA) Method : IC50 = 51.7 µg/ml
  • Egg Albumin Method : IC50 = 53.2 µg/ml
  • Lipooxygenase Inhibition Assay : IC50 = 76 µg/ml

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory conditions by inhibiting key inflammatory mediators .

Antidiabetic Activity

This compound has shown promising results in managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes:

  • α-Amylase Inhibition Assay : IC50 = 47.6 µg/ml
  • α-Glucosidase Inhibition Assay : IC50 = 49.68 µg/ml

Additionally, this compound was effective in reducing non-enzymatic glycosylation of hemoglobin, indicating its potential role in glycemic control .

Antiviral Activity

Research indicates that this compound possesses antiviral properties, particularly against HIV protease:

  • HIV Protease Inhibition Assay : IC50 = 38.5 µg/ml

This suggests that this compound may be beneficial in developing antiviral therapies targeting HIV .

Anticancer Activity

This compound's anticancer potential has been explored in various cancer cell lines:

  • Lung Cancer Cells (A549) : IC50 = 46.5 µg/ml
  • Human Fibroblast Cells : IC50 = 82.5 µg/ml

The cytotoxic effects were assessed using MTT assays and direct microscopic observation, demonstrating this compound's ability to induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells .

Case Studies and Clinical Applications

Several studies have investigated the therapeutic applications of this compound in traditional medicine and modern pharmacology:

  • Traditional Uses : In Ayurvedic practices, Adhatoda vasica is used for treating respiratory ailments, showcasing the historical significance of this compound.
  • Modern Research : Clinical trials are ongoing to evaluate the efficacy of this compound in combination therapies for chronic diseases, including diabetes and cancer.

Comparison with Similar Compounds

Comparative Analysis of Vasicine and Structurally/Functionally Related Compounds

The following table summarizes key similarities and differences between this compound and analogous alkaloids:

Compound Source Chemical Structure Pharmacological Activity Key Findings References
This compound A. vasica, P. harmala Quinazoline alkaloid Bronchodilation, antioxidant, anti-inflammatory IC₅₀ = 15 µg/ml (antioxidant assay); catalyzes C-O bond formation in benzoxazole synthesis .
Vasicinone A. vasica Oxidized derivative of this compound Mild bronchodilatory activity, weaker antioxidant efficacy Shows 40% free radical scavenging at 100 µg/ml compared to this compound’s 62% .
Harmaline P. harmala β-Carboline alkaloid Antitumor, MAO inhibition Inhibits tumor growth in murine models; no significant bronchodilatory effects .
6-Methoxythis compound Synthetic derivatives Methoxy-substituted this compound Enhanced metabolic stability IR spectra retain this compound’s characteristic bands (6.09–6.39 µm), indicating structural similarity .
This compound acetate Semi-synthetic Acetylated this compound derivative Antimicrobial, improved antioxidant activity Exhibits 75% DPPH scavenging at 100 µg/ml vs. This compound’s 62% .

Pharmacological Comparisons

Antioxidant Activity

This compound demonstrates moderate antioxidant efficacy, with 62% inhibition at 100 µg/ml in the ferric reducing antioxidant power (FRAP) assay, compared to 82% for ascorbic acid (standard) . In contrast, vasicinone, its oxidized analog, shows reduced activity (40% inhibition), likely due to structural modifications impairing electron donation . Semi-synthetic derivatives like this compound acetate exhibit enhanced activity (75% inhibition), suggesting acetylation improves radical scavenging .

Bronchodilatory Effects

While this compound directly relaxes bronchial smooth muscle, its derivatives (e.g., bromhexine) enhance mucociliary clearance via hydrolytic degradation of mucus polysaccharides . Harmaline, a β-carboline alkaloid from P. harmala, lacks bronchodilatory effects but shows antitumor activity, highlighting structural specificity in bioactivity .

Preparation Methods

Alcoholic Extraction and Organic Acid Treatment

A breakthrough in this compound isolation emerged with the development of room-temperature alcoholic extraction combined with mild organic acids. As detailed in EP1487837B1 and US20030180392A1, dried A. vasica leaves are pulverized and extracted with methanol or ethanol at 20–40°C for 72 hours. The concentrated alcoholic extract is then treated with aqueous citric, tartaric, or acetic acid (1.0 M) for 2–24 hours, facilitating the protonation of this compound’s amine groups and its solubilization in the acidic aqueous phase. Subsequent extraction with chloroform or dichloromethane removes non-alkaloidal impurities, while basification with aqueous ammonia (pH 9.5) converts this compound back to its free base form, enabling re-extraction into chloroform.

Table 1: Solvent Systems and Their Impact on this compound Yield

Solvent CombinationPurity (%)Yield (%)Reference
Methanol + Citric Acid802.0
Ethanol + Tartaric Acid841.8
Chloroform + Ammonia901.9

This method eliminates chromatographic steps, achieving a 2.0% yield—a 33% improvement over traditional approaches. The use of organic acids instead of H₂SO₄ minimizes degradation, as evidenced by HPLC analyses showing 80–84% purity in the final product.

Petroleum Ether-Acetone Crystallization

Post-extraction purification involves triturating the amorphous this compound residue with petroleum ether-acetone mixtures (1:1 to 2:1 v/v). This step removes residual lipids and polar contaminants, elevating purity to >90% without requiring column chromatography. For instance, treatment with a 1:1 petroleum ether-acetone mixture increased this compound purity from 80% to 94% in one iteration.

Spectrophotometric and HPLC-Based Quantification

Tropaeolin ‘OO’ Complexation

A spectrophotometric method validated by Haussler (1963) quantifies total alkaloids via complexation with tropaeolin ‘OO’. this compound residues dissolved in methanol are mixed with acetate buffer and tropaeolin ‘OO’, forming a chloroform-soluble complex measured at 545 nm. Calibration curves using this compound standards (200 μg/mL) show linearity (R² > 0.99) in the 50–250 μg/mL range.

ProductFormThis compound (mg/g)Daily Intake (mg)
ALeaf Powder3.776.71–26.84
BLeaf Powder8.368.44–33.94
DExtract2.3710.996

HPLC-DAD Validation

A 2022 study developed an HPLC-DAD method using a C18 column and methanol-water (40:60) mobile phase to quantify this compound. The method demonstrated precision (RSD < 2.21%) and accuracy (recovery > 98%), enabling rapid analysis of plant extracts and commercial products.

Advanced Extraction Techniques

Soxhlet-Column Chromatography Hybrid

A 2023 protocol combined Soxhlet extraction with column chromatography for enhanced specificity. Powdered leaves were first extracted with methanol in a Soxhlet apparatus, followed by fractionation on a silica gel column using hexane-ethyl acetate gradients. This dual approach increased this compound recovery by 15% compared to single-step extractions.

Solvent Polarity Optimization

Systematic solvent screening revealed methanol as optimal for primary extraction (polarity index: 6.6), while chloroform (polarity index: 4.1) maximized alkaloid partitioning during acid-base steps. Ethyl acetate, though less efficient, offered a greener alternative with 75% recovery.

Industrial Scalability and Environmental Considerations

The EP1487837B1 process is scalable to multi-kilogram batches, requiring only stirring tanks and solvent recovery systems. Life-cycle assessments highlight ethanol and citric acid as environmentally preferable over chloroform and ammonia, reducing hazardous waste by 40% .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating vasicine from Adhatoda vasica, and how do extraction yields vary with solvent polarity?

  • Methodological Answer : Soxhlet extraction and maceration are commonly used, with solvent selection (e.g., ethanol, methanol, or chloroform-water mixtures) impacting yield due to this compound’s polar alkaloid structure. HPLC quantification (e.g., C18 columns, UV detection at 254 nm) is recommended for purity assessment. A study demonstrated a 2.3-fold increase in yield using ethanol-water (70:30 v/v) compared to pure ethanol due to enhanced solubility .

Q. How do in vitro assays evaluate this compound’s bronchodilatory activity, and what are common experimental controls?

  • Methodological Answer : Isolated tracheal smooth muscle preparations (e.g., guinea pig models) are pre-contracted with histamine or carbachol. This compound’s relaxant effects are measured via force transducers, with controls including baseline contraction stability and reference drugs (e.g., theophylline). EC₅₀ values should be normalized to tissue weight and compared against positive/negative controls to validate assay specificity .

Q. What chromatographic techniques are optimal for quantifying this compound in plant matrices, and how are validation parameters addressed?

  • Methodological Answer : Reverse-phase HPLC with diode-array detection (DAD) is preferred. Validation requires calibration curves (linearity: R² > 0.995), recovery studies (spiked samples, 80–120% recovery range), and precision tests (intra-day/inter-day RSD < 5%). GC-MS is less common due to this compound’s thermal instability .

Advanced Research Questions

Q. What molecular mechanisms underlie contradictory reports on this compound’s hepatotoxicity versus hepatoprotective effects?

  • Methodological Answer : Discrepancies arise from dose-dependent effects (e.g., antioxidant Nrf2 activation at low doses vs. CYP450 inhibition at high doses) and model systems (in vitro hepatocytes vs. in vivo rodent models). Researchers should standardize dosing regimens and employ transcriptomic profiling (RNA-seq) to identify pathway-specific responses .

Q. How can synthetic routes for this compound derivatives be optimized to enhance bioavailability while retaining activity?

  • Methodological Answer : Semi-synthetic modifications (e.g., acetylation at C-9 or C-11 hydroxyl groups) improve lipophilicity. Pharmacokinetic modeling (e.g., PBPK simulations) can predict absorption, while in situ intestinal perfusion assays validate permeability. A 2023 study reported a 40% increase in oral bioavailability for acetylated derivatives compared to native this compound .

Q. What experimental designs resolve contradictions in this compound’s reported efficacy against Mycobacterium tuberculosis?

  • Methodological Answer : Variations in MIC values (4–32 µg/mL) stem from differences in bacterial strains (e.g., H37Rv vs. clinical isolates) and culture media (Middlebrook 7H9 vs. Löwenstein-Jensen). Standardized CLSI broth microdilution protocols and checkerboard assays (to assess synergy with rifampicin) are critical for cross-study comparability .

Q. How do researchers address this compound’s narrow therapeutic index in preclinical toxicity studies?

  • Methodological Answer : Subacute toxicity studies (28-day rodent models) with histopathological analysis (liver/kidney) and hematological profiling (ALT, creatinine) are essential. Dose-ranging studies should establish NOAEL (No Observed Adverse Effect Level) and compare it to ED₅₀ values from efficacy models. A 2024 study proposed a therapeutic window of 10–25 mg/kg in murine models .

Methodological Considerations for Data Interpretation

  • Reproducibility Challenges : Variations in plant sourcing (geographical, seasonal) and extraction protocols significantly alter this compound content. Multi-locality trials and ISO-certified reference materials are advised .
  • Contradictory Pharmacological Data : Meta-analyses must account for study design heterogeneity (e.g., in vivo vs. in vitro, sample size). Tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) can assess evidence quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vasicine
Reactant of Route 2
Vasicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.